Cas no 1337202-59-1 (3-(4-bromo-2-methylphenyl)methylpyrrolidine)

3-(4-bromo-2-methylphenyl)methylpyrrolidine 化学的及び物理的性質
名前と識別子
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- 3-(4-bromo-2-methylphenyl)methylpyrrolidine
- 1337202-59-1
- EN300-1916746
- 3-[(4-bromo-2-methylphenyl)methyl]pyrrolidine
-
- インチ: 1S/C12H16BrN/c1-9-6-12(13)3-2-11(9)7-10-4-5-14-8-10/h2-3,6,10,14H,4-5,7-8H2,1H3
- InChIKey: NFLBMCOKDWZMEE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C)C=1)CC1CNCC1
計算された属性
- 精确分子量: 253.04661g/mol
- 同位素质量: 253.04661g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 12Ų
3-(4-bromo-2-methylphenyl)methylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916746-1.0g |
3-[(4-bromo-2-methylphenyl)methyl]pyrrolidine |
1337202-59-1 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1916746-5.0g |
3-[(4-bromo-2-methylphenyl)methyl]pyrrolidine |
1337202-59-1 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1916746-10.0g |
3-[(4-bromo-2-methylphenyl)methyl]pyrrolidine |
1337202-59-1 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1916746-0.05g |
3-[(4-bromo-2-methylphenyl)methyl]pyrrolidine |
1337202-59-1 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1916746-0.1g |
3-[(4-bromo-2-methylphenyl)methyl]pyrrolidine |
1337202-59-1 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1916746-0.25g |
3-[(4-bromo-2-methylphenyl)methyl]pyrrolidine |
1337202-59-1 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1916746-5g |
3-[(4-bromo-2-methylphenyl)methyl]pyrrolidine |
1337202-59-1 | 5g |
$3065.0 | 2023-09-17 | ||
Enamine | EN300-1916746-0.5g |
3-[(4-bromo-2-methylphenyl)methyl]pyrrolidine |
1337202-59-1 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1916746-2.5g |
3-[(4-bromo-2-methylphenyl)methyl]pyrrolidine |
1337202-59-1 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1916746-10g |
3-[(4-bromo-2-methylphenyl)methyl]pyrrolidine |
1337202-59-1 | 10g |
$4545.0 | 2023-09-17 |
3-(4-bromo-2-methylphenyl)methylpyrrolidine 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
3-(4-bromo-2-methylphenyl)methylpyrrolidineに関する追加情報
Introduction to Compound with CAS No. 1337202-59-1 and Product Name: 3-(4-bromo-2-methylphenyl)methylpyrrolidine
The compound with the CAS number 1337202-59-1 and the product name 3-(4-bromo-2-methylphenyl)methylpyrrolidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The molecular structure of this compound consists of a pyrrolidine ring substituted with a 4-bromo-2-methylphenyl moiety, which contributes to its distinct reactivity and interaction capabilities with biological targets.
In the realm of medicinal chemistry, the significance of 3-(4-bromo-2-methylphenyl)methylpyrrolidine lies in its versatility as a building block for the synthesis of more complex pharmacological agents. The presence of both bromine and methyl groups on the aromatic ring enhances its utility in various synthetic pathways, allowing for further functionalization and derivatization. This flexibility has made it a valuable intermediate in the development of novel therapeutic compounds targeting a wide range of diseases.
Recent research has highlighted the compound's potential in the design of small-molecule inhibitors for enzymes involved in critical biological pathways. For instance, studies have demonstrated that derivatives of 3-(4-bromo-2-methylphenyl)methylpyrrolidine can interact with specific protein targets, modulating their activity and potentially leading to therapeutic benefits. These interactions are often mediated through non-covalent binding mechanisms, such as hydrogen bonding and hydrophobic interactions, which are essential for achieving high specificity and efficacy.
The pyrrolidine core of this compound is particularly noteworthy for its ability to mimic natural amino acid residues, thereby facilitating binding to protein receptors. This feature has been exploited in the development of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and pharmacokinetic properties. The 4-bromo-2-methylphenyl substituent further enhances this capability by providing additional interaction points with biological targets, thereby increasing the compound's binding affinity.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 3-(4-bromo-2-methylphenyl)methylpyrrolidine and its derivatives. Molecular modeling techniques have enabled researchers to predict how these compounds will interact with biological targets at an atomic level, providing valuable insights into their mechanism of action. This computational approach has been particularly useful in optimizing the structure of these compounds to improve their potency and selectivity.
In addition to its applications in drug discovery, 3-(4-bromo-2-methylphenyl)methylpyrrolidine has shown promise in materials science. Its unique chemical properties make it suitable for use as a monomer or intermediate in the synthesis of polymers and coatings with specialized functionalities. For example, researchers have explored its use in creating conductive polymers that could be employed in electronic devices or as sensors for detecting environmental pollutants.
The synthesis of 3-(4-bromo-2-methylphenyl)methylpyrrolidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by bromination and subsequent functional group transformations. The use of advanced catalytic systems has improved the efficiency of these reactions, reducing both reaction times and waste generation.
From a regulatory perspective, compounds like 3-(4-bromo-2-methylphenyl)methylpyrrolidine must undergo rigorous testing to ensure their safety and efficacy before they can be approved for clinical use. This involves preclinical studies using cell cultures and animal models to assess their pharmacological properties. Once promising results are obtained, clinical trials are conducted in humans to further evaluate their therapeutic potential.
The impact of 3-(4-bromo-2-methylphenyl)methylpyrrolidine on pharmaceutical research is underscored by its frequent citation in scientific literature. Researchers continue to explore new derivatives and analogs of this compound, seeking to expand its therapeutic applications further. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in this area, leading to innovative approaches that could revolutionize treatment strategies for various diseases.
In conclusion, 3-(4-bromo-2-methylphenyl)methylpyrrolidine (CAS No. 1337202-59-1) is a versatile compound with significant potential in both drug development and materials science. Its unique structural features make it an invaluable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow even further, shaping the future landscape of pharmaceutical innovation.
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